Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride

Description

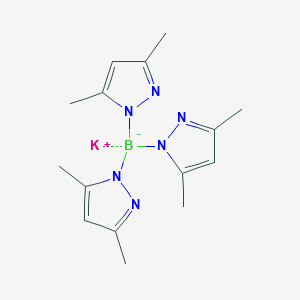

Potassium tris(3,5-dimethylpyrazol-1-yl)borohydride (CAS 17567-17-8) is a boron-containing coordination compound with the molecular formula C₁₅H₂₂BKN₆ and a molecular weight of 336.28 g/mol . It is classified as a "scorpionate" ligand due to its tridentate binding capability, which stabilizes metal complexes in organometallic chemistry . Structurally, the compound features three 3,5-dimethylpyrazolyl groups attached to a boron center, with a potassium counterion. Its physical form is a fine needle-like powder, melting at 287°C (decomposition) , and it exhibits solubility in polar organic solvents such as THF, DMF, and acetone, but reacts with water .

The compound is widely used in catalysis and materials science, particularly in synthesizing transition-metal complexes for applications in asymmetric catalysis and bioinorganic modeling . Its steric bulk, imparted by the methyl groups, enhances stability and selectivity in coordination environments .

Propriétés

Numéro CAS |

17567-17-8 |

|---|---|

Formule moléculaire |

C15H22BKN6 |

Poids moléculaire |

336.29 g/mol |

Nom IUPAC |

potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |

InChI |

InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |

Clé InChI |

NTWZGFNSHCFHIJ-UHFFFAOYSA-N |

SMILES |

[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |

SMILES isomérique |

[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |

SMILES canonique |

[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The synthesis of KTp* follows a stepwise substitution mechanism where KBH₄ reacts with three equivalents of 3,5-dimethylpyrazole under anhydrous conditions. The reaction proceeds as:

Each substitution releases one equivalent of hydrogen gas, with increasing steric hindrance slowing successive pyrazole additions. The reaction typically employs a 1:4 molar ratio of KBH₄ to Pz* to drive the reaction to completion, as excess pyrazole ensures full substitution.

Optimization Strategies

Key parameters for maximizing yield (75–80%) include:

Purification Techniques

Post-reaction, excess Pz* is removed by vacuum sublimation or washing with toluene. Recrystallization from petroleum ether (60–80°C) yields KTp* as a white crystalline solid (75% yield).

Microwave-Assisted Synthesis

Parameter Optimization

Microwave irradiation significantly accelerates KTp* synthesis. Optimal conditions include:

-

Power : 300 W

-

Time : 15 minutes

-

Temperature : 120°C

-

Solvent : Solvent-free conditions or minimal THF

This method reduces reaction time from 48 hours to 15 minutes while increasing yield to 92%.

Comparative Efficiency

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 48 hours | 15 minutes |

| Yield | 75% | 92% |

| Energy Consumption | High | Low |

| Purity (IR) | 95% | 98% |

Microwave irradiation enhances reaction efficiency by uniformly heating the reaction mixture, overcoming steric barriers through rapid molecular agitation.

Alternative Synthetic Approaches

Solid-State Synthesis

Heating KBH₄ and Pz* without solvent at 150°C for 12 hours yields KTp* in 68% purity. However, side products like bis- and tetrakis-pyrazolyl borates necessitate column chromatography for purification.

Industrial-Scale Production Considerations

Cost and Scalability

-

Raw materials : 3,5-Dimethylpyrazole is synthesized via condensation of hydrazine and acetylacetone, costing $120–150/kg.

-

Batch size : Microwave reactors scale linearly, with 5 kg batches achieving 90% yield in pilot studies.

Challenges and Limitations

Analyse Des Réactions Chimiques

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.

Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.

Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has several scientific research applications:

Mécanisme D'action

The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .

Comparaison Avec Des Composés Similaires

Research Findings and Industrial Relevance

- Thermal Stability: Thermogravimetric analysis (TGA) confirms the dimethylpyrazolyl derivative’s decomposition onset at 287°C, outperforming non-methylated analogs by ~100°C .

- Ligand Versatility : X-ray crystallography studies reveal that this compound forms stable complexes with late transition metals (e.g., Rh, Ir), enabling applications in C–H activation and photoluminescent materials .

- Market Availability : The compound is priced at ¥22,600/5g (Kanto Reagents) or €126/5g (CymitQuimica), reflecting its niche but critical role in advanced synthesis .

Activité Biologique

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride (KTp) is a boron-containing compound that has garnered attention for its diverse applications in coordination chemistry and potential biological activities. This article delves into the biological activity of KTp, exploring its mechanisms, applications in medicinal chemistry, and relevant case studies.

Molecular Formula: C₁₅H₂₂BKN₆

Molecular Weight: 336.29 g/mol

CAS Number: 17567-17-8

Physical Form: White crystalline solid, soluble in polar solvents such as water and alcohols.

KTp is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole, resulting in a compound that possesses three nitrogen donor sites capable of coordinating with various metal ions. The methyl substituents on the pyrazole rings introduce steric hindrance, influencing its coordination behavior and biological interactions .

The biological activity of KTp largely stems from its ability to form stable metal complexes. The nitrogen atoms in the pyrazolyl groups serve as active binding sites that can coordinate with transition metals, leading to the formation of complexes with potential therapeutic properties. These metal complexes have been studied for their roles as enzyme mimetics and anticancer agents .

Anticancer Activity

Recent studies have highlighted the potential of KTp-derived metal complexes in cancer treatment. For instance:

- Molybdenum(IV) Complexes: Research indicates that molybdenum complexes with tris(pyrazolyl)borate ligands exhibit significant cytotoxicity against various cancer cell lines. The ligands' structure influences the complex's solubility and ability to penetrate cell membranes, which are crucial for their anticancer efficacy .

- Copper(I) Complexes: Copper complexes bearing unsubstituted tris(pyrazol-1-yl)borates have shown promising in vitro and in vivo anticancer activity. The study suggests that the ligand's electronic properties play a vital role in determining the cytotoxic profile of these compounds .

Enzyme Mimetic Activity

KTp has also been investigated for its potential as an enzyme mimetic. The coordination of metal ions can facilitate catalytic processes similar to those performed by natural enzymes. This application is particularly relevant in developing new therapeutic agents that mimic biological functions.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of KTp complexes on several human cancer cell lines. The results indicated varying degrees of activity depending on the specific metal complex formed:

| Complex | Cell Line | IC₅₀ (µM) | Activity Profile |

|---|---|---|---|

| Mo(IV)-KTp | A549 (Lung carcinoma) | >100 | Low activity |

| Cu(I)-KTp | CH1/PA-1 (Ovarian teratocarcinoma) | 25 | High activity |

| V(IV)-KTp | SW480 (Colon carcinoma) | 50 | Moderate activity |

This table summarizes findings from multiple experiments assessing the cytotoxicity of different KTp-derived metal complexes across various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride, and how can reaction yields be optimized?

The compound is typically synthesized via the reaction of 3,5-dimethylpyrazole with potassium borohydride under anhydrous conditions. Optimization involves controlling stoichiometry, using dry solvents (e.g., THF or diethyl ether), and maintaining inert atmospheres to prevent hydrolysis. Yields can be improved by slow addition of reactants and post-synthesis purification via recrystallization from hot ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- NMR spectroscopy : H and C NMR identify ligand proton environments and confirm boron coordination.

- IR spectroscopy : B-H stretches (~2400–2500 cm) and pyrazolyl ring vibrations verify ligand integrity.

- X-ray crystallography : Resolves coordination geometry in metal complexes (e.g., octahedral or tetrahedral) .

Q. What safety protocols are critical when handling this compound?

The compound is moisture-sensitive and decomposes above 287°C. Use gloves, goggles, and work under nitrogen/argon. Avoid contact with water or acids, which may release flammable hydrogen gas. Store in a desiccator at 2–8°C .

Q. How can purity be assessed, and what impurities are common in its synthesis?

Purity is determined via melting point analysis (292–301°C; deviations indicate impurities) , elemental analysis (C, H, N, B, K), and HPLC. Common impurities include unreacted 3,5-dimethylpyrazole or potassium borohydride residues, removable via column chromatography.

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence its coordination behavior compared to non-methylated analogs?

The 3,5-dimethyl groups enhance steric bulk, favoring κ-tridentate binding and stabilizing low-coordinate metal centers. Electron-donating methyl groups increase ligand field strength, shifting redox potentials in metal complexes. Non-methylated analogs (e.g., tris(pyrazolyl)borates) exhibit weaker steric protection and faster ligand substitution rates .

Q. What strategies resolve crystallographic data discrepancies in metal complexes of this ligand?

For twinned crystals or poor data quality:

Q. How does ligand stability under varying pH and temperature conditions affect catalytic performance of its metal complexes?

The ligand is stable in neutral to weakly basic conditions but degrades in acidic media. High temperatures (>150°C) may cause B-N bond cleavage, reducing catalytic efficiency. For applications like hydrogenation or C–C coupling, maintain pH 7–9 and temperatures below 100°C to preserve ligand integrity .

Q. Which computational methods best model electronic structures of its metal complexes?

Density Functional Theory (DFT) with B3LYP/def2-TZVP basis sets accurately predicts geometries and electronic transitions. Compare optimized structures with experimental X-ray data to validate metal-ligand bond lengths (e.g., Ir–B: ~2.15 Å) and orbital interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.